6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 6, an isopropyl group at position 1, and a thiadiazole-based carboxamide moiety at position 2. The thiadiazole ring and pyrazolo-pyridine backbone contribute to its electronic and steric properties, which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
6-cyclopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-8(2)22-14-12(7-17-22)11(6-13(18-14)10-4-5-10)15(23)19-16-21-20-9(3)24-16/h6-8,10H,4-5H2,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFJZJFWCARDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolopyridine core, the introduction of the cyclopropyl group, and the formation of the thiadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to optimize efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
2.1. Functional Group Transformations
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Thiadiazole Ring Substitution : The thiadiazole ring may undergo nucleophilic aromatic substitution, particularly at the C-5 position, depending on substituent electronics .
2.2. Cyclopropyl Ring Reactivity
The cyclopropyl group is strained and reactive:
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Ring Opening : Under acidic conditions or with electrophiles, cyclopropane rings can open to form carbocation intermediates.
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Addition Reactions : Electrophiles (e.g., halogens) may add across the cyclopropane ring.
Reaction Conditions and Yields
Structural Stability and Reactivity
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Tautomerism : The pyrazolo[3,4-b]pyridine core can exist as 1H- or 2H-tautomers, influencing reactivity .
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Sulfur Atom Reactivity : The thiadiazole’s sulfur atom may participate in redox reactions or act as a leaving group.
Research Findings
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Synthesis Optimization : Multi-step routes require precise control of temperature, solvents, and catalysts (e.g., ethanol, dioxane) to achieve high purity.
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Reactivity Trends : Thiadiazole derivatives with electron-withdrawing groups (e.g., cyclopropyl) exhibit enhanced stability and selective reactivity .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug discovery due to its ability to interact with biological targets. Its structural features allow it to modulate enzyme activities and receptor functions, making it a candidate for developing new therapeutics.
Key Areas of Investigation:
- Antimicrobial Activity: The thiadiazole moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant activity against various bacterial strains.
- Anti-inflammatory Effects: The pyrazole structure has been linked to anti-inflammatory properties, indicating potential use in treating inflammatory diseases.
| Biological Activity | Potential Applications |
|---|---|
| Antimicrobial | Antibiotic development |
| Anti-inflammatory | Treatment for arthritis |
| Anticancer | Chemotherapeutic agents |
Agricultural Science
The unique properties of this compound can also be explored in agricultural applications. Compounds with thiadiazole structures have been researched for their efficacy as fungicides and herbicides.
Potential Applications:
- Fungicide Development: The compound's ability to inhibit fungal growth could be harnessed to create effective fungicides.
- Herbicide Properties: Its interaction with plant growth regulators may lead to the development of selective herbicides.
Materials Science
In materials science, the compound's unique structural characteristics can be utilized to synthesize new materials with specific properties.
Applications Include:
- Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with enhanced mechanical properties.
- Nanotechnology: Its reactivity can be exploited in the development of nanomaterials for various applications including drug delivery systems.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis Pathways: Various synthetic routes have been explored to optimize yield and purity. These include multi-step reactions involving cyclization and functional group modifications.
- Biological Evaluations: Preliminary biological assays have demonstrated promising results in antimicrobial and anti-inflammatory tests, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogues include pyrazolo-pyridine derivatives and thiadiazole-containing carboxamides. Below is a comparative analysis of its physicochemical and biological properties against selected compounds:
Physicochemical and Functional Comparisons
- Lipophilicity and Drug-Likeness : The target compound’s cyclopropyl and isopropyl groups likely enhance lipophilicity compared to the nitro-substituted pyrazol-3-one derivative (Compound-1). Both comply with Lipinski’s rule, suggesting oral bioavailability .
- Electronic Effects : The thiadiazole moiety in the target compound introduces electron-withdrawing characteristics, contrasting with the electron-deficient nitro group in Compound-1. This difference may influence reactivity and target binding .
Research Findings and Data Gaps
- Synthesis Challenges : The target compound’s multi-heterocyclic structure complicates synthesis, leading to lower yields (e.g., Compound-1 achieved 69.8% yield ).
- Thermal Stability : The absence of reported melting points for the target compound limits direct comparisons. Compound-1’s stability at 170°C suggests robust thermal resistance, a trait the target compound may share .
- Analytical Methods : Spectrofluorometry and tensiometry, used for BAC-C12’s CMC determination , could be adapted to study the target compound’s aggregation or solubility.
Q & A
Basic: What are the optimal synthetic routes for constructing the thiadiazole moiety in this compound?
Answer:
The thiadiazole ring can be synthesized via condensation reactions using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) with amines. For example, in analogous systems, reactions of aminopyridines with Appel salt under optimized conditions (e.g., NaHCO₃ as base, 60–80°C, 2–4 hours) yield stable dithiazol-ylidene derivatives . Key steps include:
- Base selection : Sodium bicarbonate minimizes side reactions compared to stronger bases.
- Temperature control : Excess heat (>80°C) promotes decomposition, while lower temperatures (<60°C) slow reaction kinetics.
- Characterization : Confirm regioselectivity via NMR and IR spectroscopy to verify the (2E)-configuration of the thiadiazole-ylidene group .
Basic: What spectroscopic methods are critical for characterizing this compound’s structure?
Answer:
Multi-spectral analysis is essential:
- and NMR : Identify cyclopropyl protons (δ ~0.8–1.5 ppm) and thiadiazole carbons (δ ~150–170 ppm). For example, in similar pyrazolo-pyridine systems, the isopropyl group shows distinct splitting patterns (δ 1.3–1.5 ppm for CH₃ and δ 4.5–5.0 ppm for CH) .
- IR spectroscopy : Confirm the carboxamide C=O stretch (~1650–1680 cm⁻¹) and thiadiazole C=N vibrations (~1550–1600 cm⁻¹) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., ESI-HRMS for [M+H]) .
Advanced: How can computational modeling resolve discrepancies in observed vs. predicted spectral data?
Answer:
Discrepancies (e.g., unexpected shifts) may arise from conformational flexibility or solvent effects. Strategies include:
- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software with solvent models (e.g., PCM for DMSO) to compare with experimental data .
- Molecular dynamics (MD) : Assess rotational barriers of the cyclopropyl group, which may cause splitting in NMR spectra .
- Cross-validation : Compare computed IR vibrational frequencies with experimental data to identify tautomeric forms (e.g., thiadiazole-ylidene vs. thiol tautomers) .
Advanced: How can reaction scalability challenges be addressed without compromising yield?
Answer:
Scaling up requires optimizing reactor design and process parameters:
- Membrane separation : Use continuous-flow reactors with in-line purification (e.g., nanofiltration membranes) to remove byproducts during synthesis .
- Catalyst recycling : Immobilize Pd/Cu catalysts on silica supports to enhance recovery in cross-coupling steps .
- DoE (Design of Experiments) : Apply factorial design to identify critical variables (e.g., solvent ratio, temperature gradient) for robust scale-up .
Advanced: What methodologies validate the compound’s stability under varying storage conditions?
Answer:
Stability studies should include:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC (e.g., C18 column, 0.1% TFA/ACN gradient) .
- Crystallography : Compare X-ray structures before and after stress testing to detect polymorphic transitions .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .
Advanced: How can AI-driven platforms optimize reaction conditions for novel derivatives?
Answer:
AI tools enhance experimental design through:
- Reaction prediction : Train neural networks on USPTO or Reaxys datasets to propose feasible substituents for the pyrazolo-pyridine core .
- Condition optimization : Bayesian optimization algorithms iteratively adjust parameters (e.g., catalyst loading, solvent polarity) to maximize yield .
- Real-time analytics : Integrate IoT sensors with HPLC/MS for autonomous feedback during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
